N-((Hexahydro-1H-pyrrolizin-7a-yl)methyl)ethanamine
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Overview
Description
N-((Hexahydro-1H-pyrrolizin-7a-yl)methyl)ethanamine is an organic compound with the molecular formula C10H20N2. It is a derivative of pyrrolizine, a bicyclic nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-((Hexahydro-1H-pyrrolizin-7a-yl)methyl)ethanamine can be synthesized through a series of chemical reactions. One common method involves the cyclization of pyrrolidine derivatives, followed by hydrogenation and methylation reactions. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale chemical reactors and continuous flow processes. These methods ensure consistent quality and high throughput. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-((Hexahydro-1H-pyrrolizin-7a-yl)methyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions, such as solvent choice and temperature, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N-((Hexahydro-1H-pyrrolizin-7a-yl)methyl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of biological processes involving nitrogen-containing heterocycles.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-((Hexahydro-1H-pyrrolizin-7a-yl)methyl)ethanamine involves its interaction with specific molecular targets and pathways. As a nitrogen-containing heterocycle, it can interact with enzymes and receptors in biological systems, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-((Hexahydro-1H-pyrrolizin-7a-yl)methyl)ethanamine include:
- Hexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride
- 2-(Hexahydro-1H-pyrrolizin-7a-yl)acetonitrile
- Hexahydro-1H-pyrrolizine-7a-carbonitrile
- Hexahydro-1H-pyrrolizin-7a-ylmethanol
Uniqueness
Its ability to undergo various chemical reactions and its potential use in diverse fields make it a compound of significant interest .
Properties
IUPAC Name |
N-(1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-11-9-10-5-3-7-12(10)8-4-6-10/h11H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYAXBRICQABMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC12CCCN1CCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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